N-1,3-Benzodioxol-5-yl-I+/--[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide
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Overview
Description
N-1,3-Benzodioxol-5-yl-I+/–[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a pyrimidinyl thioacetyl group
Preparation Methods
The synthesis of N-1,3-Benzodioxol-5-yl-I+/–[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through a copper-catalyzed coupling reaction.
Introduction of the pyrimidinyl thioacetyl group: This step often involves the use of a palladium-catalyzed C-N cross-coupling reaction.
Chemical Reactions Analysis
N-1,3-Benzodioxol-5-yl-I+/–[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
N-1,3-Benzodioxol-5-yl-I+/–[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: Its interactions with biological molecules, such as proteins and enzymes, are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-1,3-Benzodioxol-5-yl-I+/–[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide involves its interaction with cellular targets. It has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. The compound modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis .
Comparison with Similar Compounds
N-1,3-Benzodioxol-5-yl-I+/–[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide can be compared with other similar compounds, such as:
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but differs in its overall structure and applications.
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Another compound with a benzodioxole group, but with different functional groups and properties.
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: This compound also contains a benzodioxole moiety and is used in different chemical and biological contexts.
Properties
CAS No. |
1040848-07-4 |
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Molecular Formula |
C32H30N4O6S |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
N,2-bis(1,3-benzodioxol-5-yl)-2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]-[(4-methylphenyl)methyl]amino]acetamide |
InChI |
InChI=1S/C32H30N4O6S/c1-19-4-6-22(7-5-19)15-36(29(37)16-43-32-33-20(2)12-21(3)34-32)30(23-8-10-25-27(13-23)41-17-39-25)31(38)35-24-9-11-26-28(14-24)42-18-40-26/h4-14,30H,15-18H2,1-3H3,(H,35,38) |
InChI Key |
FPVCSHQWDGRKDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C(C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC5=C(C=C4)OCO5)C(=O)CSC6=NC(=CC(=N6)C)C |
Origin of Product |
United States |
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